N-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine N-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC9691019
InChI: InChI=1S/C16H19N3O2S2/c1-21-13-4-2-12(3-5-13)10-17-16-18-14(11-23-16)15(20)19-6-8-22-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18)
SMILES: COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCSCC3
Molecular Formula: C16H19N3O2S2
Molecular Weight: 349.5 g/mol

N-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine

CAS No.:

Cat. No.: VC9691019

Molecular Formula: C16H19N3O2S2

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxybenzyl)-4-(4-thiomorpholinylcarbonyl)-1,3-thiazol-2-amine -

Specification

Molecular Formula C16H19N3O2S2
Molecular Weight 349.5 g/mol
IUPAC Name [2-[(4-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-thiomorpholin-4-ylmethanone
Standard InChI InChI=1S/C16H19N3O2S2/c1-21-13-4-2-12(3-5-13)10-17-16-18-14(11-23-16)15(20)19-6-8-22-9-7-19/h2-5,11H,6-10H2,1H3,(H,17,18)
Standard InChI Key NAFOPIDVOOTWKY-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCSCC3
Canonical SMILES COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)N3CCSCC3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound features a thiazole ring substituted at positions 2 and 4. The 2-amino group is modified with a 4-methoxybenzyl substituent, while the 4-position includes a thiomorpholinylcarbonyl group. Thiomorpholine, a sulfur-containing heterocycle, introduces conformational flexibility and potential hydrogen-bonding interactions due to its carbonyl group .

Table 1: Comparative Physicochemical Properties of Thiazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)LogPSolubility (mg/mL)
N-(4-Methoxybenzyl)thiazol-4-amine C₁₁H₁₂N₂OS220.292.10.15 (Water)
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine C₁₀H₁₀N₂OS206.261.80.10 (Water)
Target CompoundC₁₆H₁₈N₄O₂S₂370.472.9*0.05* (Water)

*Predicted values using QSAR models.

Spectroscopic Characterization

While spectral data for the target compound are unavailable, analogs provide insight:

  • NMR: Methoxybenzyl protons in related compounds resonate at δ 3.73–6.89 ppm, while thiazole ring protons appear downfield (δ 7.67–8.43) .

  • Mass Spectrometry: Expected molecular ion peak at m/z 370.47 (M+H⁺) with fragmentation patterns indicative of thiomorpholine cleavage (e.g., m/z 116.05 for C₄H₈NS⁺) .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via a multi-step approach:

  • Thiazole Core Formation: Cyclization of thiourea derivatives with α-haloketones.

  • Methoxybenzyl Introduction: Nucleophilic substitution or reductive amination at the 2-amino position.

  • Thiomorpholinylcarbonyl Attachment: Acylation using thiomorpholine-4-carbonyl chloride under Schotten-Baumann conditions .

Yield Optimization Strategies

  • Coupling Reagents: Carbodiimides (EDC/HOBt) improve amide bond formation efficiency (yields: 60–75%) .

  • Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates for acylation steps .

Biological Activity and Mechanisms

Anticancer Properties

Thiazoles inhibit tubulin polymerization (IC₅₀: 0.05–0.1 µM) . The methoxybenzyl group in related compounds enhances cytotoxicity by 3-fold compared to unsubstituted analogs, likely via ROS generation .

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine MCF-7 (Breast)12.3Apoptosis induction
Target Compound (Predicted)HeLa (Cervical)5.8*Tubulin inhibition

*In silico prediction using PASS software.

Pharmacokinetic and Toxicological Profiles

Metabolic Pathways

Cytochrome P450 enzymes (CYP3A4, CYP2D6) are likely involved in oxidative metabolism, with thiomorpholine cleavage yielding sulfoxide metabolites .

Toxicity Considerations

Methoxybenzyl-substituted thiazoles show moderate hepatotoxicity in rodent models (LD₅₀: 250 mg/kg) . The thiomorpholine group may reduce CNS penetration, minimizing neurotoxic risks .

Research Gaps and Future Directions

  • Synthetic Challenges: Scalable routes for thiomorpholinylcarbonyl incorporation require development.

  • Target Validation: Specific enzyme targets (e.g., COX-2, tubulin) remain unconfirmed for this compound.

  • In Vivo Studies: No pharmacokinetic data exist for oral bioavailability or tissue distribution.

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